1-(2,6-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(2,6-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a benzodiazole moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone core, followed by the introduction of the benzodiazole moiety and the dimethylphenyl group. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents such as dichloromethane and tetrahydrofuran. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,6-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylpropenyl)pyrrolidine
- N-(2,6-dimethylphenyl)-2-(1-piperidinyl)acetamide
Uniqueness
1-(2,6-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is unique due to its combination of structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit distinct reactivity patterns and biological activities, making it a valuable subject of study in various research domains.
Properties
Molecular Formula |
C23H25N3O |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H25N3O/c1-15(2)13-25-20-11-6-5-10-19(20)24-23(25)18-12-21(27)26(14-18)22-16(3)8-7-9-17(22)4/h5-11,18H,1,12-14H2,2-4H3 |
InChI Key |
FQKUQYMXBYRVSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C |
Origin of Product |
United States |
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